Cas no 1172003-14-3 (3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide)

3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide structure
1172003-14-3 structure
商品名:3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide
CAS番号:1172003-14-3
MF:C17H15F3N2O4
メガワット:368.307214975357
CID:5811628
PubChem ID:30350091

3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide
    • AKOS024512035
    • 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
    • 3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
    • F5526-0408
    • 1172003-14-3
    • 3-methyl-4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
    • VU0646081-1
    • インチ: 1S/C17H15F3N2O4/c1-11-9-12(5-6-15(11)22(24)25)16(23)21-7-8-26-14-4-2-3-13(10-14)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,21,23)
    • InChIKey: KVOKLCCDVIWVIJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=C(C=1)OCCNC(C1=CC=C(C(C)=C1)[N+](=O)[O-])=O)(F)F

計算された属性

  • せいみつぶんしりょう: 368.09839145g/mol
  • どういたいしつりょう: 368.09839145g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 495
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 84.2Ų

3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5526-0408-1mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
1mg
$54.0 2023-09-10
Life Chemicals
F5526-0408-5μmol
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5526-0408-10μmol
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5526-0408-2mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
2mg
$59.0 2023-09-10
Life Chemicals
F5526-0408-100mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
100mg
$248.0 2023-09-10
Life Chemicals
F5526-0408-3mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
3mg
$63.0 2023-09-10
Life Chemicals
F5526-0408-10mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
10mg
$79.0 2023-09-10
Life Chemicals
F5526-0408-30mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
30mg
$119.0 2023-09-10
Life Chemicals
F5526-0408-20mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
20mg
$99.0 2023-09-10
Life Chemicals
F5526-0408-50mg
3-methyl-4-nitro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
1172003-14-3
50mg
$160.0 2023-09-10

3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide 関連文献

3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1172003-14-3 and Product Name: 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide

The compound in question, identified by the CAS number 1172003-14-3, is a specialized chemical entity with significant implications in the field of pharmaceutical research and development. Its molecular structure, characterized by a complex arrangement of functional groups, positions it as a potential candidate for various therapeutic applications. The product name, 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide, provides a detailed insight into its chemical composition, highlighting key substituents that contribute to its unique properties and potential biological activities.

In recent years, there has been a growing interest in the development of novel amide-based compounds due to their versatile pharmacological profiles. The presence of a nitro group and a trifluoromethyl substituent in the benzamide core is particularly noteworthy, as these functional groups are often associated with enhanced binding affinity and metabolic stability. This makes 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide a subject of considerable interest for researchers exploring new drug candidates.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways relevant to inflammation, pain, and neurodegenerative diseases. The trifluoromethyl group, in particular, is known for its ability to improve pharmacokinetic properties, including bioavailability and duration of action. This characteristic has been leveraged in the design of several experimental drugs targeting neurological disorders. Additionally, the phenoxyethyl side chain introduces a hydrophilic component, which can enhance solubility and membrane permeability, further optimizing its pharmacological profile.

Recent studies have begun to explore the interactions between such amide derivatives and biological targets. For instance, computational modeling has suggested that compounds with similar structures may interact with enzymes involved in pain signaling pathways. This aligns with ongoing research efforts to develop more effective analgesics with reduced side effects. The nitro group in 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide also raises interesting possibilities for redox-sensitive drug design, where it can be converted into reactive species under specific physiological conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the complexity of modern medicinal chemistry but also underscore the importance of innovative methodologies in drug development.

From a regulatory perspective, compounds like 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to assess potential therapeutic benefits and identify any adverse effects. These studies provide critical data that informs subsequent clinical trial designs and helps prioritize compounds for further development.

The integration of computational tools into drug discovery has significantly accelerated the process of identifying promising candidates like 1172003-14-3. Machine learning algorithms can analyze vast datasets to predict biological activity and optimize molecular structures. This approach has already led to the identification of several novel amide derivatives with enhanced pharmacological properties. As computational capabilities continue to improve, it is likely that more efficient strategies for designing and synthesizing complex molecules will emerge.

In conclusion, 1172003-14-3 represents a significant advancement in pharmaceutical chemistry due to its intricate molecular architecture and potential therapeutic applications. The detailed product name, 3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide, underscores its unique chemical profile and highlights key functional groups that contribute to its biological activity. Ongoing research efforts continue to uncover new possibilities for leveraging this compound in the development of innovative treatments for various diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm